2,5-Bis(aminomethyl)furan
Overview
Description
Synthesis Analysis
The synthesis of 2,5-bis(aminomethyl)furan typically involves catalytic reactions starting from biomass-derived intermediates. Xu et al. (2018) demonstrated an efficient synthesis approach, achieving a 94.1% yield by enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime over Rh/HZSM-5 catalysts. This method exemplifies the high selectivity and efficiency achievable in synthesizing 2,5-bis(aminomethyl)furan from renewable resources (Xu et al., 2018).
Molecular Structure Analysis
The molecular structure of 2,5-bis(aminomethyl)furan derivatives has been extensively studied, revealing the importance of the furan ring and substituent groups in determining the compound's properties. For instance, Wang et al. (2005) reported on the synthesis and characterization of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its N,N′-dimetallated complexes, providing insights into the complex's structural aspects and how they influence reactivity and applications (Wang et al., 2005).
Chemical Reactions and Properties
2,5-Bis(aminomethyl)furan undergoes various chemical reactions, reflecting its reactivity and potential for further functionalization. The catalytic synthesis methods allow for the transformation of 5-hydroxymethylfurfural into 2,5-bis(hydroxymethyl)furan, showcasing the compound's versatility as a building block for more complex structures. This biocatalytic approach highlights the potential for green chemistry in synthesizing valuable chemicals from biomass (Xia et al., 2020).
Physical Properties Analysis
The physical properties of 2,5-bis(aminomethyl)furan-based polymers and compounds are directly influenced by the molecular structure of the monomer. Jiang et al. (2014) discussed the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to biobased furan polyesters with notable physical properties suitable for a range of applications. The study emphasizes the role of methylene units in the dicarboxylic segments in affecting the polymer's physical properties (Jiang et al., 2014).
Chemical Properties Analysis
The chemical properties of 2,5-bis(aminomethyl)furan derivatives are pivotal for their application in various domains, including materials science and polymer chemistry. The ability to undergo reactions such as hydrogenation, amination, and polymerization underscores the compound's utility as a renewable chemical building block. Petri et al. (2018) explored biocatalytic methods for converting 5-hydroxymethylfurfural to valuable disubstituted furan derivatives, highlighting the green and efficient pathways for synthesizing chemicals with desirable chemical properties (Petri et al., 2018).
Scientific Research Applications
Catalytic Amination of 5-(hydroxymethyl)furfural
- Scientific Field : Heterogeneous Catalysis
- Application Summary : 2,5-Bis(aminomethyl)furan is synthesized via the catalytic amination of 5-(hydroxymethyl)furfural . This process is important in the field of heterogeneous catalysis .
- Methods and Procedures : A bi-functional CuNiAlOx catalyst was developed for the one pot transformation of 5-(hydroxymethyl)furfural into 2,5-bis(aminomethyl)furan using a two-stage reaction process .
- Results and Outcomes : Cu4Ni1Al4Ox was found to be the most effective catalyst for this reaction, affording 2,5-bis(aminomethyl)furan in 85.9% yield .
Dehydration–Hydrogenation of 2,5-Diformylfuran Dioxime
- Scientific Field : Green Chemistry
- Application Summary : 2,5-Bis(aminomethyl)furan is synthesized from biomass-derived 2,5-diformylfuran dioxime .
- Methods and Procedures : The high selectivity is likely to be a result of the controlled reaction pathway over Rh/HZSM-5, which enhanced the sequence of the dehydration–hydrogenation of 2,5-diformylfuran dioxime .
- Results and Outcomes : 2,5-Bis(aminomethyl)furan was efficiently synthesized in 94.1% yield from biomass-derived 2,5-diformylfuran dioxime .
Synthesis of Biologically Active Compounds
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 2,5-Bis(aminomethyl)furan is used as a building block for the construction of new derivatives with structural cores of naturally occurring biologically active compounds .
- Methods and Procedures : Reductive amination of 2,5-diformylfuran was used to implement the transition from bio-derived 5-hydroxymethylfurfural to pharmaceuticals .
- Results and Outcomes : The synthesized bis(aminomethyl)furans were utilized as building blocks for the construction of new derivatives .
Use as a Hardener for Epoxy Resins
- Scientific Field : Materials Science
- Application Summary : 2,5-Bis(aminomethyl)furan is used as a hardener for epoxy resins . This application is particularly suitable for producing floor paint .
- Methods and Procedures : The epoxy resins are obtained by reacting epichlorohydrin with compounds which contain at least two hydroxyl groups and two aromatic or aliphatic 6-membered rings .
- Results and Outcomes : When 2,5-Bis(aminomethyl)furan is used as a hardener for epoxy resin, the resulting hardened epoxy resin can be exposed to hardness (Shore D hardness) of preloading in a relatively short time .
Use as a Hardener for Epoxy Resins
- Scientific Field : Materials Science
- Application Summary : 2,5-Bis(aminomethyl)furan is used as a hardener for epoxy resins . This application is particularly suitable for producing floor paint .
- Methods and Procedures : The epoxy resins are obtained by reacting epichlorohydrin with compounds which contain at least two hydroxyl groups and two aromatic or aliphatic 6-membered rings .
- Results and Outcomes : When 2,5-Bis(aminomethyl)furan is used as a hardener for epoxy resin, the resulting hardened epoxy resin can be exposed to hardness (Shore D hardness) of preloading in a relatively short time .
Future Directions
The development of effective methods for the preparation of diamines from bio-based renewable materials like 2,5-Bis(aminomethyl)furan is an attractive prospect in view of establishing the sustainable development of societies . The application of renewable resources to replace fossil resources for the production of primary diamines is highly desired .
properties
IUPAC Name |
[5-(aminomethyl)furan-2-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLGKDZCKSMSHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543878 | |
Record name | (Furan-2,5-diyl)dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(aminomethyl)furan | |
CAS RN |
2213-51-6 | |
Record name | (Furan-2,5-diyl)dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(aminomethyl)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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